molecular formula C25H26N2O3S B2480610 N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide CAS No. 1448033-59-7

N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide

Cat. No. B2480610
CAS RN: 1448033-59-7
M. Wt: 434.55
InChI Key: YHMZTAXBRYDTAO-UHFFFAOYSA-N
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Description

N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide derivatives have been explored for their potential in various biological activities. The interest in these compounds lies in their structural complexity and the ability to interact with different biological targets. This introduction synthesizes and analyzes their synthesis, molecular structure, chemical reactions, properties, and physical and chemical properties analysis.

Synthesis Analysis

The synthesis of this compound derivatives involves multiple steps, starting from substituted benzhydryl chlorides, which are treated with piperidine derivatives followed by N-sulfonation. This process is facilitated in the presence of dry methylene dichloride and triethylamine, resulting in a variety of derivatives characterized by techniques such as 1H-NMR, IR, and elemental analysis (Vinaya et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using X-ray crystallography, demonstrating that the piperazine ring adopts a chair conformation and the sulfonyl moiety is in a distorted tetrahedral configuration. This structural confirmation provides insight into the compounds' potential interaction with biological targets (Kumar et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives includes their ability to undergo various chemical transformations, contributing to their versatility in medicinal chemistry applications. Their synthesis and structure-activity relationships have been extensively studied to optimize their biological activities and selectivity (Gentles et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in biological systems. These properties are determined through various spectroscopic and crystallographic techniques, aiding in the development of compounds with desirable pharmacokinetic profiles (Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, play a significant role in the compound's biological activity and stability. Studies on these aspects have led to the identification of compounds with potent antimicrobial activities and other biological effects, highlighting the importance of chemical properties in drug design (Khalid et al., 2014).

Scientific Research Applications

Anti-acetylcholinesterase Activity

N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide derivatives have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. Introduction of bulky moieties in the para position of benzamide significantly increases activity. A specific derivative was identified as a potent inhibitor of acetylcholinesterase, showing a marked increase in acetylcholine content in the cerebral cortex and hippocampus of rats, positioning it as a candidate for advanced development as an antidementia agent (Sugimoto et al., 1990).

Pharmacological Properties as Serotonin 4 Receptor Agonists

Benzamide derivatives, including this compound, were synthesized and evaluated for their effect on gastrointestinal motility. These compounds, acting as selective serotonin 4 (5-HT4) receptor agonists, accelerated gastric emptying and increased the frequency of defecation, offering potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Antimicrobial Activity

A study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed significant potent antimicrobial activities against bacterial and fungal pathogens of tomato plants. The nature of substitutions on the benzhydryl ring and sulfonamide ring was found to influence the antibacterial activity, highlighting the potential of these derivatives in agricultural applications (Vinaya et al., 2009).

Antibacterial Study of N-substituted Derivatives

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and evaluated for antibacterial activity. The study revealed that these compounds exhibited moderate to significant activity against Gram-negative and Gram-positive bacteria, emphasizing their potential in the development of new antibacterial agents (Khalid et al., 2016).

Anticonvulsant Agents

Novel 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulfonamides were synthesized and evaluated for their anticonvulsant properties. Compounds demonstrated significant inhibitory activity on seizure in the Maximal Electroshock Seizure (MES) test, with some showing a protective effect comparable to the standard drug phenytoin, suggesting their potential as anticonvulsant agents (Vinaya et al., 2010).

Future Directions

While specific future directions for “N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide” are not available, piperidine derivatives are considered important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of new piperidine compounds with different biological profiles is a potential future direction .

properties

IUPAC Name

4-(benzenesulfonyl)-N-benzhydrylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c28-25(26-24(20-10-4-1-5-11-20)21-12-6-2-7-13-21)27-18-16-23(17-19-27)31(29,30)22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMZTAXBRYDTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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